molecular formula C20H23N5O3S B12193431 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B12193431
M. Wt: 413.5 g/mol
InChI Key: XCHLOBNPVOXFLV-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a sulfanyl group, and a dimethoxyphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the dimethoxyphenyl group. The final step involves the attachment of the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its triazole ring and sulfanyl group are known to exhibit biological activity, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of the triazole ring suggests it may have antifungal or antibacterial properties, while the dimethoxyphenyl group could contribute to its pharmacological profile.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-chlorophenyl)methyl]acetamide
  • 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide

Uniqueness

Compared to similar compounds, 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide stands out due to its specific combination of functional groups. The presence of the dimethoxyphenyl group and the sulfanyl group provides unique chemical properties that can be exploited for various applications.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C20H23N5O3S/c1-13-4-6-14(7-5-13)11-22-18(26)12-29-20-24-23-19(25(20)21)15-8-9-16(27-2)17(10-15)28-3/h4-10H,11-12,21H2,1-3H3,(H,22,26)

InChI Key

XCHLOBNPVOXFLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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